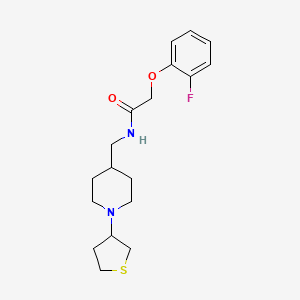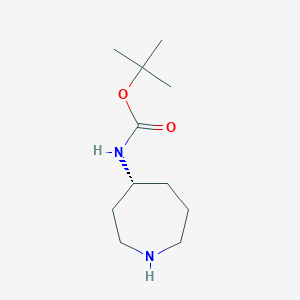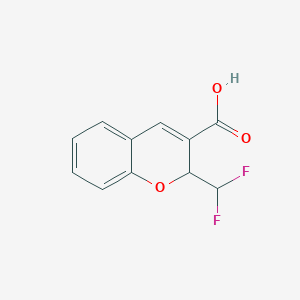
2-(4-Bromophenyl)-2-(difluoromethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenyl)-2-(difluoromethyl)oxirane, also known as Difluoromethylphenyl Oxirane (DFPO), is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. DFPO is a highly reactive epoxide that has been shown to exhibit promising results in various fields of study, including medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Oxirane Ring Formation
- Studies of Dehydrogenation: In heterocyclic systems, the selective oxidative conversion of dihydro-heterocyclic systems to heteroaromatics has been studied, using methods such as phenylselenenylation and peracid oxidation. These studies led to the formation of novel spirocyclic oxiranes, highlighting the potential of oxirane rings in synthetic chemistry (Williams et al., 1997).
Oxirane in Synthesis and Structure Analysis
- 1,2-Oxastibetanes: Isomeric pentacoordinate 1,2-oxastibetanes bearing the Martin ligand were synthesized for structure analysis. These compounds provided insight into stereochemistry and thermolysis, showing potential for further research in organometallic chemistry (Uchiyama et al., 2003).
Polymer Synthesis
- Distyryloxadiazole-Containing Polyfluorenes: The synthesis of novel distyryloxadiazole-containing polyfluorenes (PF-OXD) using 4-bromocynnamic acid demonstrates the application of oxirane derivatives in polymer chemistry. These polymers displayed unique optical properties, suggesting their potential in material science (Mikroyannidis et al., 2005).
properties
IUPAC Name |
2-(4-bromophenyl)-2-(difluoromethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c10-7-3-1-6(2-4-7)9(5-13-9)8(11)12/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJACFFVEKKZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C2=CC=C(C=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-(difluoromethyl)oxirane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-acetylpiperazin-1-yl)sulfonylbenzoate](/img/structure/B2630586.png)


![5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2630592.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2630593.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2630594.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2630596.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630597.png)


![5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2630604.png)
![N-(3-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2630605.png)

